5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester

Description

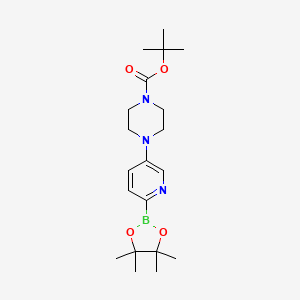

5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester (CAS RN: Unspecified in evidence) is a heterocyclic boronic ester featuring:

- A pyridine core substituted at position 2 with a boronic acid pinacol ester and at position 5 with a Boc-protected piperazinyl group.

- The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes .

- The pinacol ester moiety improves solubility and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials .

Properties

Molecular Formula |

C20H32BN3O4 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)15-8-9-16(22-14-15)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 |

InChI Key |

RDUFVTCVIIMHOY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Boronic Ester Formation

- Starting from a halogenated pyridine derivative (e.g., 2-bromopyridine), a palladium-catalyzed borylation is performed using bis(pinacolato)diboron under inert atmosphere.

- Typical catalysts: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium phosphate.

- Solvent: 1,4-dioxane or DMF.

- Temperature: 80–100 °C.

- Reaction time: 6–12 hours.

This step yields 2-(pinacolboronate)pyridine intermediates with high regioselectivity and yield.

Introduction of the 4-Boc-Piperazine Group

- The 4-Boc-piperazine is coupled to the pyridine ring via nucleophilic substitution if a suitable leaving group (e.g., halogen) is present at the 5-position.

- Alternatively, Buchwald-Hartwig amination can be employed:

- Catalyst: Pd2(dba)3 with ligands such as 1,1'-bis(di-tert-butylphosphino)ferrocene.

- Base: Potassium phosphate or sodium carbonate.

- Solvent: 1,4-dioxane and water mixture.

- Temperature: 60–100 °C.

- Reaction time: 12–15 hours.

Protection and Deprotection Considerations

- The Boc group is introduced prior to coupling to prevent multiple substitutions on piperazine nitrogens.

- The Boc group is stable under the reaction conditions used for borylation and amination.

- Final deprotection can be performed if free piperazine is desired, using acidic conditions (e.g., trifluoroacetic acid).

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 2-bromopyridine | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 90 °C, 8 h | 85–90 | High regioselectivity at 2-position |

| Coupling with 4-Boc-piperazine | Pd2(dba)3, 1,1'-bis(di-tert-butylphosphino)ferrocene, K3PO4, dioxane/H2O, 60 °C, 12 h | 70–80 | Inert atmosphere; careful control of temp |

| Purification | Silica gel chromatography or crystallization | — | Purity >95% by HPLC and NMR |

Research Findings and Optimization Notes

- Use of 1,4-dioxane/water solvent mixture improves catalyst turnover and solubility of inorganic bases.

- Potassium phosphate tribasic is preferred over carbonate for better yields in amination steps.

- Slow addition of reagents and inert atmosphere prevent side reactions such as deboronation.

- The Boc protecting group remains intact throughout, ensuring selective functionalization.

- Crude products often contain minor impurities requiring purification steps for high-purity isolations.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Parameters | Outcome/Remarks |

|---|---|---|---|

| Boronic Ester Formation | Pd-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 90 °C, 8 h | High yield, regioselective |

| Piperazine Coupling | Pd-catalyzed Buchwald-Hartwig amination | Pd2(dba)3, bulky phosphine ligand, K3PO4, 60 °C, 12 h | Efficient coupling, moderate to high yield |

| Protection Strategy | Boc protection of piperazine | Commercially available Boc-piperazine | Stable under reaction conditions |

| Purification | Chromatography or crystallization | Silica gel, solvent systems | >95% purity achieved |

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.

Scientific Research Applications

5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Cancer Research: The compound is involved in the development of inhibitors for protein tyrosine kinases, which are targets in cancer treatment, particularly leukemia.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In medicinal applications, the compound acts as an inhibitor of protein tyrosine kinases by binding to the active site and blocking the phosphorylation of target proteins.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts reactivity and applications:

Substituent Variations on Piperazine

Piperazine protecting groups influence solubility, stability, and downstream deprotection:

Solubility and Stability

Pinacol esters generally exhibit superior solubility compared to free boronic acids:

- 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid PE : High solubility in chloroform and ethers due to the Boc group’s polarity .

- 2-Methoxycarbonylaminopyridine-5-boronic Acid PE: Polar methoxycarbonyl group increases solubility in polar aprotic solvents (e.g., acetone) .

- 2-Bromopyridine-4-boronic Acid PE : Bromine substituent reduces solubility in hydrocarbons but enhances reactivity in cross-couplings .

Reactivity in Cross-Coupling Reactions

Electronic and steric effects dictate coupling efficiency:

Physical Properties

Melting points and stability vary with substituents:

Key Research Findings

- Synthetic Utility : The Boc group in 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid PE enables its use in multi-step syntheses without premature deprotection, as shown in ALK2 inhibitor synthesis .

- Hydrolysis Kinetics : Pinacol esters hydrolyze slower than parent boronic acids in aqueous H₂O₂, but Boc’s steric bulk may further delay this process .

- Comparative Reactivity : Electron-deficient analogs (e.g., methylcarbamoyl derivatives) exhibit faster coupling rates than Boc-protected compounds, balancing steric and electronic effects .

Biological Activity

5-(4-Boc-1-piperazinyl)pyridine-2-boronic acid pinacol ester (CAS Number: 496786-98-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including anticancer and neuroprotective properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic acid pinacol ester is C20H32BN3O4, with a molecular weight of 388.3 g/mol. It belongs to the class of organoboron compounds, which are known for their utility in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C20H32BN3O4 |

| Molecular Weight | 388.3 g/mol |

| CAS Number | 496786-98-2 |

| Purity | 98% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the piperazine moiety. For instance, derivatives similar to 5-(4-Boc-1-piperazinyl)pyridine-2-boronic acid have shown cytotoxic effects against various cancer cell lines. In a comparative study, a related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells than the standard drug bleomycin . The structural modifications in these compounds enhance their interaction with target proteins involved in cancer progression.

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its potential use in treating neurodegenerative diseases like Alzheimer's disease. Research indicates that piperazine-containing compounds can improve brain exposure and exhibit antioxidant properties . Specifically, studies have demonstrated that these compounds can inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology .

The biological activity of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic acid pinacol ester may be attributed to its ability to form stable interactions with various biological targets:

- Protein Kinases : The presence of the boronic acid group allows for reversible covalent bonding with serine and threonine residues in protein kinases, potentially inhibiting their activity.

- Enzyme Inhibition : The piperazine ring enhances binding affinity to AChE and BuChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.

Case Studies

Several case studies have investigated the efficacy of boronic acid derivatives in clinical settings:

- Study on Cancer Cells : A study involving a series of piperazine derivatives showed that modifications at the pyridine ring significantly affected cytotoxicity against breast cancer cells. The most potent derivative demonstrated an IC50 value lower than that of doxorubicin .

- Alzheimer's Disease Model : In an animal model of Alzheimer's disease, administration of a related compound improved cognitive function and reduced amyloid plaque formation compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.